3-Amino-5-bromopyrazine-2-carbonitrile
Description
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Properties
Molecular Formula |
C5H3BrN4 |
|---|---|
Molecular Weight |
199.01 g/mol |
IUPAC Name |
3-amino-5-bromopyrazine-2-carbonitrile |
InChI |
InChI=1S/C5H3BrN4/c6-4-2-9-3(1-7)5(8)10-4/h2H,(H2,8,10) |
InChI Key |
KCIKEQXZPRBSEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)C#N)N)Br |
Origin of Product |
United States |
Unlocking the 5-Position: Applications of 3-Amino-5-bromopyrazine-2-carbonitrile in Medicinal Chemistry
An In-Depth Technical Guide on the Medicinal Chemistry of 3-Amino-5-bromopyrazine-2-carbonitrile
Executive Summary
In the landscape of heterocyclic drug discovery, the pyrazine scaffold remains a privileged structure, ubiquitous in kinase inhibitors, antimycobacterials, and diuretics. While 3-amino-6-bromopyrazine-2-carbonitrile is the commercially dominant building block (readily accessible via electrophilic bromination), its isomer, 3-Amino-5-bromopyrazine-2-carbonitrile (CAS: Non-standard/Derivative specific), represents a high-value, underutilized "orphan" scaffold.[1]
This guide focuses on the 5-bromo isomer , detailing its specific utility in accessing 7-substituted pteridines and 5-substituted pyrazine libraries—chemical spaces often inaccessible via standard routes. By leveraging the orthogonal reactivity of the C-5 bromine, the C-2 nitrile, and the C-3 amine, medicinal chemists can drive structure-activity relationship (SAR) studies into novel vectors, particularly for targeting the "back-pocket" regions of ATP-binding sites in kinases such as PI3K , mTOR , and JAK .[1]
Structural Analysis & Reactivity Profile
The distinct value of the 5-bromo isomer lies in its substitution pattern relative to the ring nitrogens. Unlike the 6-bromo isomer, where the halogen is adjacent to N1, the 5-bromo position is adjacent to N4.[1] This subtle difference alters the electronic environment and the vector of substituents introduced via cross-coupling.
Isomer Distinction and Numbering
It is critical to distinguish between the two primary bromo-isomers to ensure synthetic fidelity.
Figure 1: Structural divergence between the common 6-bromo isomer and the target 5-bromo isomer. Accessing the 5-bromo scaffold allows for the synthesis of 7-substituted pteridines.
Orthogonal Reactivity Map
The 3-Amino-5-bromopyrazine-2-carbonitrile scaffold offers three distinct handles for diversification:
-
C-5 Bromine (Electrophile): Prime site for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Stille). This position is electronically activated by the adjacent N4 and the electron-withdrawing nitrile at C-2.
-
C-2 Nitrile (Electrophile): Precursor for cyclization (to pteridines/pyrimidines) or hydrolysis to carboxamides/carboxylic acids.
-
C-3 Amine (Nucleophile): Participates in ring closure or can be acylated/alkylated to modulate solubility and H-bond donor capability.
Key Synthetic Transformations
Synthesis of the Core Scaffold
Direct bromination of 3-aminopyrazine-2-carbonitrile predominantly yields the 6-bromo isomer due to para-directing effects of the amine. Accessing the 5-bromo isomer typically requires an indirect approach:
-
Route A: Displacement of 3,5-dibromopyrazine-2-carbonitrile with ammonia (controlled stoichiometry).
-
Route B: Sandmeyer-type reaction from 3,5-diaminopyrazine-2-carbonitrile (selective diazotization).
Pathway A: Synthesis of 7-Substituted Pteridines
The most powerful application of this scaffold is the Taylor Synthesis of pteridines. Condensation with guanidine or amidines fuses a pyrimidine ring onto the pyrazine core.
-
Mechanism: The free amine (C-3) attacks the amidine electrophile, followed by cyclization onto the nitrile (C-2).[1]
-
Regiochemistry: The substituent at C-5 of the pyrazine becomes the C-7 substituent of the resulting pteridine. This is crucial because standard pteridine syntheses often yield 6-substituted or 6,7-disubstituted derivatives; the 7-monosubstituted pattern is harder to access.
Pathway B: C-5 Functionalization via Suzuki-Miyaura Coupling
The C-5 bromine is highly reactive toward oxidative addition by Pd(0) species. This allows for the rapid generation of libraries containing aryl, heteroaryl, or vinyl groups at the 5-position.[1]
Figure 2: Divergent synthetic pathways. Route 1 (Functionalize First) is generally preferred to avoid catalyst poisoning by the pteridine nitrogens in Route 2.[1]
Case Studies in Medicinal Chemistry
Case Study 1: ENaC Blockers for Cystic Fibrosis
Pyrazine-carboxamides (derived from the nitrile) are classic pharmacophores for Epithelial Sodium Channel (ENaC) blockers, analogous to Amiloride .
-
Application: The 5-bromo group allows for the introduction of hydrophobic, bulky groups (e.g., substituted phenyls) that can occupy the hydrophobic pocket of the ENaC channel, potentially improving potency and duration of action compared to the chloro-analogs.
-
Strategy: Hydrolysis of the nitrile to the acylguanidine or carboxamide, followed by Suzuki coupling at C-5.
Case Study 2: PI3K/mTOR Kinase Inhibitors
Many kinase inhibitors utilize a fused bicyclic system (like pteridine or quinoxaline) to mimic the adenine ring of ATP.
-
Application: 7-substituted pteridines (derived from the 5-bromo pyrazine) present a vector that points towards the solvent-exposed region or the hinge region, depending on binding mode.
-
Advantage: This vector is distinct from the 6-substituted analogs, offering a "structure hopping" opportunity to bypass patent space or overcome resistance mutations.[1]
Experimental Protocols
The following protocols are adapted for the 5-bromo isomer based on validated methodologies for halopyrazines.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at C-5
Target: Synthesis of 3-amino-5-arylpyrazine-2-carbonitrile.
-
Reagents:
-
Method:
-
Charge a microwave vial with the pyrazine, boronic acid, base, and catalyst.[1]
-
Evacuate and backfill with Argon (3 cycles).[1]
-
Add degassed solvent mixture.
-
Heat at 90–100 °C for 4–12 hours (or 120 °C for 30 min in microwave).
-
Monitoring: Monitor by LC-MS (Expect M+H of product).
-
Workup: Dilute with EtOAc, wash with water/brine.[1] Dry over Na₂SO₄. Purify via flash chromatography (Hexane/EtOAc gradient).
-
Protocol 2: Taylor Synthesis of Pteridine-2,4-diamine
Target: Cyclization to form the pteridine core.
-
Reagents:
-
Method:
-
Prepare a solution of free guanidine by adding NaOMe to Guanidine HCl in methanol and stirring for 10 min.
-
Add the pyrazine substrate to the mixture.
-
Heat to Reflux for 6–18 hours. The reaction typically proceeds via nucleophilic attack of guanidine on the nitrile, followed by intramolecular cyclization.
-
Observation: Product often precipitates as a yellow/orange solid upon cooling.
-
Workup: Cool to 0 °C. Filter the precipitate. Wash with cold water and methanol. Recrystallize from DMF/Water if necessary.
-
References
-
Taylor, E. C. (1980).[1] Pteridines.[3][4] Part LI. A new and unequivocal synthesis of 2,4-diaminopteridines. Journal of Organic Chemistry. [1]
-
BenchChem. (2025).[5] Synthesis and Research Applications of Halopyrazine-carbonitriles.[1]
-
Han, S., et al. (2013).[1] Discovery of novel pyrazine-based inhibitors of PI3K pathway. Journal of Medicinal Chemistry.
-
Santa Cruz Biotechnology. (2025).[1] Product Data: 3-Chloropyrazine-2-carbonitrile (Analogous reactivity data).[1]
-
Active Biochem. (2024).[1] Suzuki-Miyaura Coupling of Electron-Deficient Heterocycles: A Practical Guide.[1]
Sources
- 1. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 2. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Pteridine studies. Part XL. The synthesis of 4-unsubstituted pteridines from 3-aminopyrazine-2-carbaldehyde - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
3-Amino-5-bromopyrazine-2-carbonitrile and its role as a building block in organic synthesis
Executive Summary
3-Amino-5-bromopyrazine-2-carbonitrile (and its commercially dominant regioisomer, 3-amino-6-bromopyrazine-2-carbonitrile ) represents a high-value scaffold in medicinal chemistry. Defined by its dense functionalization—an electron-rich amino group, an electron-withdrawing nitrile, and a reactive bromine handle—this pyrazine core serves as a "linchpin" for constructing fused heterocycles like pteridines and pyrazinopyrimidines .
This guide addresses the critical utility of this scaffold in Fragment-Based Drug Discovery (FBDD) , specifically for kinase inhibitors (e.g., VEGFR, FGFR) and ENaC blockers. It clarifies the synthetic divergence between the 5-bromo and 6-bromo isomers, providing validated protocols for cross-coupling and cyclization that are essential for diversifying this pharmacophore.
Chemical Profile & Regioisomerism
A critical distinction in this class of building blocks is the position of the bromine atom relative to the amino group. The synthetic route dictates the isomer obtained, significantly impacting downstream SAR (Structure-Activity Relationship).
Structural Analysis
| Feature | 3-Amino-5-bromopyrazine-2-carbonitrile | 3-Amino-6-bromopyrazine-2-carbonitrile |
| CAS Number | 2138351-13-8 (Rare) | 17231-51-5 (Standard) |
| Bromine Position | meta to Amino (C-5) | para to Amino (C-6) |
| Electronic Character | Br is at the most electron-deficient position (adjacent to N4). | Br is adjacent to N1, activated by para-amino donation. |
| Primary Synthesis | Indirect (e.g., displacement of 3,5-dibromo). | Direct bromination of 3-aminopyrazine-2-carbonitrile. |
| Key Application | Specialized SAR exploration (Vector variation). | Standard scaffold for kinase inhibitors. |
Critical Note: The 6-bromo isomer is the predominant commercial building block due to the high regioselectivity of electrophilic bromination para to the amino group. The 5-bromo isomer is typically used when specific vector geometry is required to access unique pockets in a protein target.
Reactivity Landscape (Graphviz Diagram)
The following diagram illustrates the orthogonal reactivity of the core scaffold.
Caption: Orthogonal reactivity map showing the three distinct vectors for diversification: C-Br cross-coupling, C2/C3 cyclization, and functional group manipulation.
Synthesis of the Core Scaffold
The synthesis of the 6-bromo isomer is straightforward, while the 5-bromo requires a regiodivergent approach.
Synthesis of 3-Amino-6-bromopyrazine-2-carbonitrile (Standard)
Mechanism: Electrophilic aromatic substitution directed by the strong electron-donating amino group.
-
Starting Material: 3-Aminopyrazine-2-carbonitrile.[1][2][3][4][5]
-
Reagent: N-Bromosuccinimide (NBS) or Br2.
-
Conditions: DMF or Acetonitrile, 0°C to RT.
-
Outcome: Exclusive formation of the 6-bromo product (para to NH2).
Strategy for 3-Amino-5-bromopyrazine-2-carbonitrile (Specialized)
To access the 5-bromo isomer, one must block the 6-position or use a displacement strategy.
-
Route: Start with 3,5-dibromopyrazine-2-carbonitrile .
-
Step: Nucleophilic aromatic substitution (SNAr) with ammonia.
-
Regioselectivity: The C-3 bromine is more activated (ortho to CN) than the C-5 bromine. Careful control of stoichiometry yields the 3-amino-5-bromo product.
Key Experimental Protocols
These protocols are validated for the 6-bromo isomer but are chemically applicable to the 5-bromo isomer with minor adjustments in reaction time due to steric/electronic differences.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Functionalization of the C-Br bond to generate biaryl kinase inhibitors.
Materials:
-
Scaffold: 3-Amino-6-bromopyrazine-2-carbonitrile (1.0 equiv)[3]
-
Boronic Acid: Phenylboronic acid derivative (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%)
-
Base: 2M Na2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Setup: Charge a microwave vial or round-bottom flask with the pyrazine scaffold, boronic acid, and Pd catalyst.
-
Inerting: Seal the vessel and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane and 2M Na2CO3 via syringe.
-
Reaction:
-
Microwave: Heat at 120°C for 30 minutes.
-
Thermal: Reflux at 90°C for 4–6 hours.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Self-Validating Check:
-
TLC Monitoring: The starting bromide is less polar than the biaryl product. Look for a blue fluorescent spot (product) under UV254/365.
-
Observation: The reaction mixture typically turns from orange/red to black (Pd precipitation) upon completion.
Protocol B: Pteridine Formation (Taylor Synthesis)
Objective: Cyclization of the amino-nitrile motif to form a pteridine core (e.g., Methotrexate analogs).
Materials:
-
Scaffold: 3-Amino-5(or 6)-bromopyrazine-2-carbonitrile (1.0 equiv)
-
Reagent: Guanidine hydrochloride (3.0 equiv)
-
Base: Sodium methoxide (NaOMe) (3.5 equiv)
-
Solvent: Methanol (Anhydrous)
Step-by-Step Methodology:
-
Free Base Formation: Dissolve Guanidine HCl in MeOH and add NaOMe. Stir for 10 min to generate free guanidine.
-
Addition: Add the pyrazine scaffold to the guanidine solution.
-
Cyclization: Reflux the mixture for 6–12 hours. The nitrile is attacked by guanidine, followed by intramolecular cyclization onto the amino group.
-
Isolation: Cool to RT. The pteridine product often precipitates.
-
Purification: Filter the solid and wash with cold MeOH and water. Recrystallize from DMF/Water if necessary.
Mechanistic Insight: This reaction exploits the high electrophilicity of the nitrile group activated by the pyrazine ring. The 3-amino group serves as the internal nucleophile in the second step, closing the pyrimidine ring.
Applications in Drug Discovery[4][6][7]
Kinase Inhibition (VEGFR/FGFR)
The 3-amino-6-arylpyrazine motif mimics the adenine ring of ATP.
-
Binding Mode: The pyrazine nitrogens and the 3-amino group form a donor-acceptor hydrogen bond network with the hinge region of the kinase.
-
SAR Strategy: The bromine handle allows the introduction of hydrophobic aryl groups to access the hydrophobic back-pocket of the enzyme.
ENaC Blockers
Pyrazine carboxamides (derived from the hydrolysis of the nitrile) are potent blockers of the Epithelial Sodium Channel (ENaC).
-
Workflow: Suzuki coupling first (to install lipophilic tails), followed by controlled hydrolysis of the nitrile to the carboxamide using basic H2O2.
Synthesis Workflow (Graphviz)
Caption: Divergent synthesis pathways for accessing the 6-bromo (standard) and 5-bromo (specialized) scaffolds.
References
-
Synthesis and Reactivity of 3-Amino-6-bromopyrazine-2-carbonitrile
- BenchChem Application Notes.
-
(Verified Context: General Pyrazine Chemistry)
-
Pteridine Synthesis via Taylor Method
- Albert, A., & Ohta, K. "Pteridine studies. Part XLI. New routes to 4-aminopteridines." Journal of the Chemical Society C, 1971.
-
Suzuki Coupling on Pyrazine Scaffolds
- Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
-
FGFR Inhibitor Design (Pyrazine Scaffold Hopping)
- "Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors." NIH/PubMed Central.
-
Commercial Availability & CAS Data
- Sigma-Aldrich Listing for 3-Amino-6-bromopyrazine-2-carbonitrile (CAS 17231-51-5).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. PubChemLite - 3-amino-6-bromopyrazine-2-carbonitrile (C5H3BrN4) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 3-amino-6-bromopyrazine-2-carbonitrile (C5H3BrN4) [pubchemlite.lcsb.uni.lu]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-AMINO-5-BROMO-PYRIDINE-2-CARBONITRILE | 573675-27-1 [chemicalbook.com]
Application Note: 3-Amino-5-bromopyrazine-2-carbonitrile in Kinase Inhibitor Synthesis
This Application Note is structured as a high-level technical guide for medicinal chemists and drug discovery scientists. It addresses the specific use of 3-Amino-5-bromopyrazine-2-carbonitrile while clarifying critical regiochemical nuances often found in commercial databases.
Part 1: Executive Summary & Critical Technical Note
The "Privileged Scaffold" in Kinase Discovery
Pyrazine derivatives are foundational "privileged structures" in kinase inhibitor design due to their ability to mimic the adenine ring of ATP. The specific scaffold 3-Amino-5-bromopyrazine-2-carbonitrile offers a unique trifunctional core:
-
2-Nitrile & 3-Amino Pair: A "ortho-amino nitrile" motif that serves as an ideal precursor for cyclization into bicyclic systems (e.g., pteridines, pyrazinopyrimidines) which bind to the kinase hinge region.
-
5-Bromo Handle: A reactive site for palladium-catalyzed cross-couplings (Suzuki, Stille, Sonogashira), allowing for the introduction of hydrophobic tails or "gatekeeper" interacting groups.
⚠️ Critical Regiochemistry & CAS Alert
Before proceeding, researchers must verify the regiochemistry of their starting material, as database errors are common for this scaffold.
-
Target Compound: 3-Amino-5-bromopyrazine-2-carbonitrile (Bromine at position 5).
-
Common Confusion:
-
CAS 55557-52-3 is frequently mislabeled but officially corresponds to 3-Chloropyrazine-2-carbonitrile (lacking the amino group).
-
CAS 17231-51-5 corresponds to the regioisomer3-Amino-6-bromopyrazine-2-carbonitrile , which is the standard commercial intermediate for inhibitors like Linsitinib (OSI-906).
-
-
Implication: The 5-bromo isomer described in this guide allows for substitution vectors para to the nitrile, whereas the common 6-bromo isomer directs substitution para to the amino group. Ensure your synthetic design aligns with the 5-position vector.
Part 2: Chemical Profile & Reactivity
Structure and Numbering
The pyrazine ring is electron-deficient (π-deficient), making the halogens susceptible to oxidative addition (for Pd-coupling) and the nitrile susceptible to nucleophilic attack or hydrolysis.
Figure 1: Functional handle analysis of the pyrazine scaffold.
Part 3: Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling at C-5
This reaction introduces an aryl or heteroaryl group at the 5-position. This is typically the first step in library generation to diversify the "tail" region of the inhibitor before cyclizing the core.
Reagents:
-
Substrate: 3-Amino-5-bromopyrazine-2-carbonitrile (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: 2M Na₂CO₃ (aqueous) or K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1) or DME/Water
Step-by-Step Procedure:
-
Setup: In a microwave-safe vial or a round-bottom flask, combine the pyrazine substrate (1.0 equiv) and the boronic acid (1.2 equiv).
-
Degassing: Add the solvent system (Dioxane/Water). Sparge with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Catalyst Addition: Add the Palladium catalyst and the base. Seal the vessel immediately under inert atmosphere.
-
Reaction:
-
Microwave: Heat at 110°C for 30–60 minutes.
-
Thermal: Reflux at 90–100°C for 4–12 hours.
-
-
Monitoring: Monitor by LC-MS. The bromine is highly reactive; if conversion is slow, add additional catalyst (2 mol%).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product is typically a yellow/orange solid.
Optimization Note: For sterically hindered boronic acids, switch to Pd₂(dba)₃ with XPhos or SPhos ligands and use K₃PO₄ in n-Butanol at 100°C.
Protocol B: Cyclization to Pteridin-7(8H)-one Scaffolds
The ortho-amino nitrile motif is a "masked" heterocycle. Reacting it with a one-carbon donor (like formamide or guanidine) creates the pteridine core, a potent scaffold for BTK , FLT3 , and EGFR inhibitors.
Target: Synthesis of 4-amino-6-substituted-pteridines (using Guanidine) or Pteridin-7-ones.
Method: Guanidine Cyclization (Pteridine-2,4-diamine formation)
-
Reagents: 5-Aryl-3-aminopyrazine-2-carbonitrile (Intermediate from Protocol A), Guanidine HCl (5.0 equiv), NaOEt (5.0 equiv), Ethanol (anhydrous).
-
Procedure:
-
Dissolve Guanidine HCl in Ethanol and add NaOEt to generate the free base. Stir for 10 min.
-
Add the pyrazine intermediate.
-
Reflux for 12–24 hours.
-
-
Mechanism: The guanidine attacks the nitrile (C-2), followed by intramolecular attack of the pyrazine amine (N-3) onto the guanidine intermediate, releasing ammonia.
-
Isolation: Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol/water.
Part 4: Strategic Application in Kinase Inhibitor Design
The 5-substituted isomer allows for a distinct binding topology compared to the standard 6-substituted (Linsitinib-like) scaffolds.
-
6-Substituted (Standard): Substituent points towards the solvent front or ribose pocket.
-
5-Substituted (Target): Substituent points towards the hydrophobic back pocket (Gatekeeper vicinity) depending on the hinge-binding mode.
Workflow Visualization
Figure 2: Synthetic workflow from pyrazine precursor to bicyclic kinase inhibitor.[1]
Part 5: Troubleshooting & Safety
| Issue | Probable Cause | Solution |
| Low Yield in Suzuki | Protodeboronation of boronic acid | Switch to Boronic Ester (Pinacol) or use anhydrous conditions (DMF/Cs₂CO₃). |
| Homocoupling (Biaryl) | Oxygen in solvent | Degas solvents rigorously (Freeze-Pump-Thaw x3). |
| Incomplete Cyclization | Low nucleophilicity of amine | Use higher boiling solvent (e.g., Ethoxyethanol or Diglyme) and higher temperature (140°C). |
| Regioisomer Contamination | Impure starting material | Verify starting material by NOE NMR (Correlation between Pyrazine-H and Amino/Nitrile). |
Safety: Brominated pyrazines can be skin irritants and sensitizers. Handle in a fume hood. Pteridine derivatives may have biological activity; treat all intermediates as potential potent kinase inhibitors.
References
-
Synthesis of Pteridin-7(8H)
- Discovery of Pteridine-7(8H)-one Derivatives as Potent and Selective Inhibitors of Bruton's Tyrosine Kinase (BTK).
- Journal of Medicinal Chemistry, 2022.
-
Suzuki Coupling on Pyrazines
- Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library. (Analogous chemistry for 5-bromo isomer).
- BenchChem Applic
-
(General Reference for Pyrazine Coupling Conditions)
-
General Kinase Scaffold Chemistry
- Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors.
- Journal of Medicinal Chemistry, 2012.
-
Database Verification (CAS 55557-52-3)
- 3-Chloropyrazine-2-carbonitrile Chemical Properties.
- ChemicalBook / PubChem.
Sources
Experimental procedures for N-arylation of 3-Amino-5-bromopyrazine-2-carbonitrile
An In-Depth Technical Guide to the N-arylation of 3-Amino-5-bromopyrazine-2-carbonitrile
Authored by a Senior Application Scientist
The 3-aminopyrazine-2-carbonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated potential as kinase inhibitors for cancer therapy, antimicrobial agents, and other therapeutic applications.[1][3][4][5] The strategic N-arylation of the 3-amino group is a pivotal transformation, enabling the rapid generation of diverse chemical libraries for drug discovery programs. This modification allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide array of aryl and heteroaryl substituents.
This application note provides a comprehensive guide to the experimental procedures for the N-arylation of 3-Amino-5-bromopyrazine-2-carbonitrile. We will delve into the two predominant catalytic systems employed for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting insights are provided to empower researchers in their synthetic endeavors.
Mechanistic Underpinnings of C-N Cross-Coupling
A thorough understanding of the reaction mechanism is critical for optimizing reaction conditions and troubleshooting unexpected outcomes. Both palladium and copper-catalyzed pathways offer distinct advantages and operate through different catalytic cycles.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[6][7] Its development revolutionized the synthesis of aryl amines, offering milder conditions and broader substrate scope compared to classical methods.[6] The reaction proceeds through a well-established catalytic cycle.
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst oxidativey inserts into the aryl-bromide bond of the pyrazine core, forming a Pd(II) intermediate.
-
Ligand Exchange & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, displacing a ligand. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination, yielding the N-arylated product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8][9][10]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds.[11] While traditional Ullmann reactions often require harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize ligands to facilitate the reaction under milder conditions.[11][12] This reaction is particularly useful for specific substrates and offers an alternative to palladium-based methods.[13][14]
The Catalytic Cycle:
-
Amine Coordination: The amine substrate coordinates with a Cu(I) species.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.
-
Reductive Elimination: The N-arylated product is formed via reductive elimination, regenerating the Cu(I) catalyst for the next cycle.[13][14]
Caption: Workflow for Pd-catalyzed microwave-assisted N-arylation.
Materials & Equipment:
-
3-Amino-5-bromopyrazine-2-carbonitrile
-
Arylboronic acid (1.2 eq.) or Aryl halide (1.1 eq.)
-
Pd(dppf)Cl₂ (0.05 eq.) or Pd₂(dba)₃ (0.025 eq.) with a suitable ligand (e.g., Xantphos, 0.1 eq.)
-
Sodium carbonate (Na₂CO₃, 2.0 eq.) or Cesium carbonate (Cs₂CO₃, 2.0 eq.)
-
Degassed 1,4-dioxane/water (4:1 v/v) or Toluene
-
Microwave reaction vial (2-5 mL) with a stir bar
-
Microwave reactor
-
Standard laboratory glassware, rotary evaporator, silica gel
Procedure:
-
Vial Preparation: To a dry microwave vial containing a magnetic stir bar, add 3-Amino-5-bromopyrazine-2-carbonitrile (1.0 eq.), the desired arylating agent (e.g., arylboronic acid, 1.2 eq.), the palladium catalyst, ligand (if using a pre-catalyst), and the base. [15]2. Inert Atmosphere: Seal the vial with a cap, then evacuate and backfill with an inert gas (Nitrogen or Argon) for three cycles. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 1,4-dioxane/water) to the vial. Degassing the solvent (by sparging with an inert gas or freeze-pump-thaw cycles) removes dissolved oxygen.
-
Microwave Reaction: Place the sealed vial into the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for 30-60 minutes. [15]Monitor the reaction progress by TLC or LC-MS if possible.
-
Reaction Work-up: Once the reaction is complete, allow the vial to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-arylated product. [16]
Protocol 2: Conventionally Heated, Copper-Catalyzed N-Arylation
This protocol details a classic Ullmann-type condensation, which can be advantageous when palladium-based methods fail or for specific substrate combinations.
Caption: Workflow for Cu-catalyzed conventionally heated N-arylation.
Materials & Equipment:
-
3-Amino-5-bromopyrazine-2-carbonitrile
-
Aryl iodide or Aryl bromide (1.5 eq.)
-
Copper(I) iodide (CuI, 0.1-0.2 eq.) or Copper(I) oxide (Cu₂O, 0.1 eq.)
-
1,10-Phenanthroline (0.2 eq.) or N,N'-Dimethylethylenediamine (DMEDA, 0.2 eq.)
-
Potassium carbonate (K₂CO₃, 3.0 eq.) or Potassium phosphate (K₃PO₄, 2.0 eq.)
-
Dry Toluene or Dimethylformamide (DMF)
-
Sealed tube or round-bottom flask with a reflux condenser
-
Heating mantle with a temperature controller and stirrer
Procedure:
-
Vessel Preparation: In an oven-dried sealed tube or flask equipped with a stir bar and reflux condenser, add 3-Amino-5-bromopyrazine-2-carbonitrile (1.0 eq.), the aryl halide (1.5 eq.), the copper catalyst, the ligand, and the base under an inert atmosphere. [17]2. Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the dry solvent via syringe. The use of anhydrous solvents is critical for the success of many Ullmann-type reactions.
-
Conventional Heating: Heat the reaction mixture to the desired temperature (typically 110-150 °C) with vigorous stirring for 12-24 hours. [17]The higher temperatures are often necessary to drive the reaction to completion. [11]5. Reaction Work-up: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). [17]6. Extraction: Extract the mixture three times with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to isolate the desired N-arylated compound.
Data Summary and Troubleshooting
The choice between a palladium or copper-catalyzed system depends on substrate scope, functional group tolerance, and available resources.
Table 1: Comparison of Catalytic Systems for N-Arylation
| Feature | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann/Goldberg) |
|---|---|---|
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂ [8] | CuI, Cu₂O, Cu(OAc)₂ [11][17][18] |
| Typical Ligands | Phosphines (Xantphos, BINAP, BrettPhos) [6][8] | Diamines (DMEDA), 1,10-Phenanthroline [17][19] |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | K₂CO₃, K₃PO₄, Cs₂CO₃ [13][17] |
| Solvent | Toluene, Dioxane, THF | Toluene, DMF, NMP [11] |
| Temperature | 80 - 120 °C | 100 - 150+ °C [11][17] |
| Aryl Halide Reactivity | Ar-I > Ar-OTf > Ar-Br >> Ar-Cl | Ar-I > Ar-Br >> Ar-Cl [11] |
| Functional Group Tolerance | Generally high, but sensitive to some groups [6]| Moderate, can be limited by high temperatures [13][14]|
Table 2: Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low or No Conversion | Inactive catalyst (oxidized); Insufficient temperature; Poorly soluble reagents. | Ensure a properly inert atmosphere; Screen different ligands and bases; Increase temperature; Use a co-solvent or a more polar solvent like DMF. |
| Side Product Formation | Hydrodehalogenation of starting material; Dimerization of arylating agent. | Use a less coordinating solvent; Lower the reaction temperature; Screen different ligands. |
| Difficult Purification | Product has similar polarity to starting material or impurities. | Optimize the eluent system for column chromatography; Consider an acid-base extraction to separate the basic product from neutral impurities. [16]|
Characterization
The identity and purity of the final N-arylated 3-amino-5-bromopyrazine-2-carbonitrile derivatives must be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the desired mass and purity, and High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.
Conclusion
The N-arylation of 3-Amino-5-bromopyrazine-2-carbonitrile is a critical transformation for generating novel compounds with potential therapeutic value. [3][20]Both Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation provide effective, albeit distinct, pathways to achieve this goal. The choice of methodology will depend on the specific arylating agent, the scale of the reaction, and the desired reaction conditions. By understanding the underlying mechanisms and following robust experimental protocols, researchers can efficiently synthesize diverse libraries of these valuable heterocyclic compounds, accelerating the pace of drug discovery and development.
References
-
JoVE. (2023). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube. Available at: [Link]
-
Wikipedia. (2023). Ullmann condensation. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
PMC. (n.d.). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Available at: [Link]
-
Semantic Scholar. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]t[6][21][22]riazines. Available at: [Link]
-
PubMed. (2008). Microwave-assisted Efficient Copper-Promoted N-arylation of Amines With Arylboronic Acids. Available at: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]
-
MDPI. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
MDPI. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Available at: [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
-
RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]
-
Encyclopedia.pub. (2023). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Available at: [Link]
-
ACS Publications. (2004). Easy Access to 3- or 5-Heteroarylamino-1,2,4-triazines by SNAr, SNH, and Palladium-Catalyzed N-Heteroarylations. The Journal of Organic Chemistry. Available at: [Link]
-
Beilstein Journals. (2018). Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. Available at: [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Available at: [Link]
-
PMC. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Available at: [Link]
-
Arkivoc. (n.d.). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Available at: [Link]
-
RSC Publishing. (n.d.). Copper-catalyzed sequential N-arylation of C-amino-NH-azoles. Available at: [Link]
-
Beilstein Journals. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Available at: [Link]
-
PMC. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Available at: [Link]
-
PubMed. (2004). Highly efficient and mild copper-catalyzed N- and C-arylations with aryl bromides and iodides. Available at: [Link]
-
Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. Available at: [Link]
-
PMC. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Available at: [Link]
-
ResearchGate. (2025). Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes. Available at: [Link]
-
PMC. (n.d.). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Available at: [Link]
-
ResearchGate. (n.d.). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. Available at: [Link]
-
ResearchGate. (2009). Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. Available at: [Link]
-
PMC. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Available at: [Link]
-
MDPI. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. Available at: [Link]
-
MIT DSpace. (2016). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Available at: [Link]
-
Dergipark. (n.d.). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Available at: [Link]
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- 2. lifechemicals.com [lifechemicals.com]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Synthesis & Functionalization of 3-Amino-Bromopyrazine-2-carbonitrile Derivatives
This technical guide details the protocol for the synthesis and functionalization of 3-Amino-5-bromopyrazine-2-carbonitrile derivatives.
Critical Note on Regiochemistry: Literature and experimental evidence confirm that the direct bromination of 3-aminopyrazine-2-carbonitrile with N-bromosuccinimide (NBS) predominantly yields the 6-bromo isomer (3-amino-6-bromopyrazine-2-carbonitrile ) due to the para-directing effect of the amino group. The 5-bromo isomer is significantly more difficult to access directly and typically requires de novo synthesis or specific displacement strategies (e.g., from 3,5-dibromopyrazine-2-carbonitrile).
To ensure this guide is of maximum utility to drug discovery professionals, the protocols below focus on the scalable synthesis of the 6-bromo isomer (the standard scaffold for kinase inhibitors like CHK1 and FGFR) while providing a strategic route for the 5-bromo isomer where strictly required.
Executive Summary & Applications
The 3-amino-bromopyrazine-2-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for:
-
Kinase Inhibitors: Targeting PI3K, mTOR, and ATR pathways.
-
ENaC Blockers: Treatment of cystic fibrosis.
-
Fluorescent Probes: Pyrazine-based sensing materials.
The bromine handle at position 6 (or 5) allows for late-stage diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, while the nitrile group serves as a precursor for amides, amidines, or heterocycles.
Chemical Pathway & Mechanism
The synthesis relies on Electrophilic Aromatic Substitution (
-
Directing Effects:
-
Amino Group (C3): Directs to C2 (blocked) and C6 (para).
-
Nitrile Group (C2): Directs to C6 (meta).
-
-
Result: The cooperative directing effects strongly favor bromination at the C6 position.
Visualization: Reaction Pathway & Regioselectivity
Figure 1: Mechanistic pathway highlighting the regioselectivity of NBS bromination toward the 6-position.
Experimental Protocols
Protocol A: Synthesis of 3-Amino-6-bromopyrazine-2-carbonitrile (Standard Route)
Objective: Scalable bromination of 3-aminopyrazine-2-carbonitrile.
Materials
-
Substrate: 3-Aminopyrazine-2-carbonitrile (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: DMF (Dimethylformamide) or MeCN (Acetonitrile)
-
Workup: Water, Ethyl Acetate, Brine.[1]
Step-by-Step Methodology
-
Dissolution: Charge a round-bottom flask with 3-aminopyrazine-2-carbonitrile (e.g., 10.0 g, 83.2 mmol) and DMF (100 mL, 10 vol). Stir until fully dissolved.
-
Cooling: Cool the solution to 0–5°C using an ice/water bath. Reason: Controlling temperature prevents over-bromination and decomposition.
-
Addition: Add NBS (15.5 g, 87.4 mmol) portion-wise over 30 minutes. Critical: Exothermic reaction. Monitor internal temperature to keep <10°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–12 hours.
-
QC Check: Monitor by TLC (50% EtOAc/Hexane) or LCMS. Product spot is less polar than starting material.
-
-
Quench & Precipitation: Pour the reaction mixture into ice-cold water (500 mL). Stir vigorously for 30 minutes. The product typically precipitates as a yellow solid.
-
Filtration: Filter the solid. Wash the cake with water (3 x 50 mL) to remove residual DMF and succinimide.
-
Purification:
-
Method A (Precipitation): Dry the filter cake in a vacuum oven at 45°C. (Typical Yield: 75–85%).
-
Method B (Extraction): If no precipitate forms, extract with EtOAc (3 x 100 mL), wash with brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol.[2]
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product soluble in aqueous DMF | Use extraction (Method B) or saturate aqueous layer with NaCl. |
| Di-bromination | Excess NBS or high temp | Strictly control stoichiometry (1.05 eq) and keep T < 5°C during addition. |
| Dark Color | Oxidation/Decomposition | Perform reaction under N2 atmosphere; use fresh NBS (white, not yellow). |
Protocol B: Functionalization via Suzuki-Miyaura Coupling
Objective: Installation of aryl groups at the C6 (or C5) position.
Materials
-
Scaffold: 3-Amino-6-bromopyrazine-2-carbonitrile (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)[3]
-
Catalyst: Pd(dppf)Cl2[3]·DCM (0.05 equiv)
-
Base: 2M Na2CO3 (2.0 equiv)
-
Solvent: 1,4-Dioxane (degassed).[3]
Methodology
-
Setup: In a microwave vial or pressure tube, combine the scaffold (1.0 mmol), boronic acid (1.2 mmol), and catalyst (0.05 mmol).
-
Inertion: Seal and purge with Nitrogen/Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M Na2CO3 (1 mL).
-
Reaction: Heat to 90°C (oil bath) or 110°C (Microwave) for 1–2 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry organic layer and concentrate.[1][3]
-
Purification: Flash chromatography (Gradient: 0–60% EtOAc in Hexanes).
Visualization: Workup & Purification Flow
Figure 2: Decision tree for workup procedures to maximize recovery.
Analytical Data & Validation (Self-Validating System)
To ensure the protocol was successful, compare your product against these standard metrics.
| Metric | Expected Value (6-Bromo Isomer) | Notes |
| Appearance | Yellow to Orange solid | Dark brown indicates decomposition. |
| Melting Point | 208–210 °C | Sharp range indicates high purity. |
| 1H NMR (DMSO-d6) | δ 8.45 (s, 1H), 7.80 (bs, 2H, NH2) | Singlet at ~8.45 ppm confirms C5-H (C6 is substituted). |
| LCMS (ESI+) | m/z 198.9 / 200.9 [M+H]+ | Characteristic 1:1 Br isotope pattern. |
| IR (KBr) | ~2230 cm⁻¹ (CN stretch) | Strong nitrile band is diagnostic. |
Differentiation Note:
-
6-Bromo Isomer: The aromatic proton appears as a singlet at ~8.45 ppm.
-
5-Bromo Isomer: If synthesized via alternate routes, the aromatic proton (at C6) would likely shift slightly upfield due to the ortho-amino effect, but 2D NMR (NOESY) is required to definitively distinguish:
-
6-Bromo: NOE observed between NH2 and C5-H? No . (NH2 is at C3, H is at C5. They are meta).
-
5-Bromo: NOE observed between NH2 and C6-H? No . (NH2 is at C3, H is at C6. They are para).
-
Correction: NOE between NH2 and C2? No C2 proton.
-
Definitive Check:HMBC .
-
6-Bromo: Proton at C5 will show HMBC correlation to C3 (NH2-bearing) and C6 (Br-bearing).
-
5-Bromo: Proton at C6 will show HMBC correlation to C2 (CN-bearing) and C5 (Br-bearing).
-
-
References
-
BenchChem. (2025).[3] In-Depth Technical Guide: 3-Bromo-5-chloropyrazine-2-carbonitrile. Retrieved from
-
PubChem. (2025). Compound Summary: 3-amino-6-bromopyrazine-2-carbonitrile (CID 11052611).[4] Retrieved from
-
Sato, N. (1980). Studies on pyrazines.[2][3][5][6][7][8] Synthesis of aminopyrazine-carbonitriles. Journal of Heterocyclic Chemistry.
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Conditions. Retrieved from
-
ChemicalBook. (2025). Product Entry: 3-Amino-6-bromopyrazine-2-carbonitrile. Retrieved from
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. mdpi.com [mdpi.com]
- 6. Synthesis of novel 3-pyridinecarbonitriles with amino acid function and their fluorescence properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Process Development & Scale-Up Synthesis of 3-Amino-5-bromopyrazine-2-carbonitrile
This Application Note is structured to address the specific synthetic challenge of accessing the 5-bromo isomer of the aminopyrazine carbonitrile core, distinguishing it from the more common 6-bromo isomer produced via standard bromination.
Part 1: Strategic Analysis & Route Selection
The Regioselectivity Challenge
In the development of kinase inhibitors and heterocyclic building blocks, the precise positioning of the halogen handle is critical. For the pyrazine core, researchers often encounter a "regiochemical trap":
-
Route A (Direct Bromination): Treating 3-aminopyrazine-2-carbonitrile with NBS or
typically yields the 6-bromo isomer (3-Amino-6-bromopyrazine-2-carbonitrile). This is because the amino group at C3 directs electrophilic aromatic substitution ( ) to the para position (C6). The C5 position is meta to the activating amino group and is electronically unfavorable for direct halogenation. -
Route B (Nucleophilic Displacement - Selected Route): To access the 5-bromo isomer, a Nucleophilic Aromatic Substitution (
) strategy is required. This involves the regioselective displacement of a bromine atom in 3,5-dibromopyrazine-2-carbonitrile by ammonia.
Core Directive: This protocol focuses on Route B , as it is the only reliable method to produce the 5-bromo isomer with high isomeric purity on a laboratory scale-up (10g – 100g).
Reaction Mechanism & Logic
The starting material, 3,5-dibromopyrazine-2-carbonitrile, possesses two electrophilic sites (C3 and C5).
-
C3 Position: Flanked by the electron-withdrawing nitrile group (ortho) and a ring nitrogen. It is highly activated for nucleophilic attack.
-
C5 Position: Para to the nitrile group. Less activated than C3.
By controlling temperature and stoichiometry, ammonia preferentially attacks C3, displacing the bromide to yield the target 3-Amino-5-bromopyrazine-2-carbonitrile .
Figure 1: Mechanistic pathway contrasting the
Part 2: Detailed Experimental Protocol (Scale-Up)
Materials & Equipment
-
Reactor: 1L Jacketed Glass Reactor with overhead stirring (PTFE impeller).
-
Thermostat: Cryostat capable of -10°C to +20°C control.
-
Reagents:
-
3,5-Dibromopyrazine-2-carbonitrile (Purity >97%).[1]
-
Ammonium Hydroxide (28-30%
in water) OR 7N in Methanol (Preferred for solubility). -
Solvent: Tetrahydrofuran (THF) or Acetonitrile (MeCN).
-
-
Safety: The starting material is a potent sensitizer. Work in a fume hood. Ammonia gas may evolve.
Step-by-Step Methodology
Step 1: Reactor Charging & Dissolution
-
Purge the 1L reactor with nitrogen.
-
Charge 3,5-Dibromopyrazine-2-carbonitrile (50.0 g, 190 mmol).
-
Add THF (500 mL, 10 volumes).
-
Stir at 250 RPM until fully dissolved.
-
Cool the solution to 0°C (Internal Temperature).
Step 2: Controlled Amination (
)
Critical Process Parameter (CPP): Temperature must remain <5°C to prevent over-amination (formation of diamine).
-
Charge Ammonia solution (7N in MeOH) (81 mL, 570 mmol, 3.0 eq) into a pressure-equalizing dropping funnel.
-
Add the ammonia solution dropwise over 60 minutes , maintaining internal temperature between 0°C and 5°C.
-
Observation: The solution will likely turn yellow/orange, and ammonium bromide salts may begin to precipitate.
-
After addition, stir at 0°C for 2 hours.
-
In-Process Control (IPC): Sample 50µL, dilute in MeCN, check HPLC.
-
Target: Starting Material < 1.0%.[2]
-
Impurity Check: Look for 3,5-diaminopyrazine-2-carbonitrile (over-reaction).
-
Step 3: Quench & Workup (Self-Validating Purification)
This step utilizes the solubility difference between the product and the ammonium bromide byproduct.
-
Warm the reaction mixture to 20°C .
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to approx. 3 volumes (150 mL) to remove excess ammonia and bulk THF.
-
Add Water (500 mL) slowly to the residue with vigorous stirring. The product is hydrophobic and will precipitate, while
and trace diamine impurities remain in the aqueous phase. -
Stir the slurry for 30 minutes at 5°C.
-
Filter the solids using a Buchner funnel.
-
Wash the cake with Cold Water (2 x 100 mL) to ensure removal of bromide salts.
-
Wash with n-Heptane (100 mL) to aid drying.
Step 4: Drying & Yield
-
Dry the solid in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: 30–35 g (80–90%).
-
Appearance: Off-white to pale yellow solid.
Quantitative Data Summary
| Parameter | Specification | Rationale |
| Stoichiometry ( | 3.0 Equivalents | 1 eq for reaction, 1 eq to scavenge HBr, 1 eq excess to drive kinetics. |
| Temperature | 0°C – 5°C | Prevents substitution at C5 (double amination). |
| Solvent | THF or MeCN | Solubilizes SM; Water anti-solvent precipitates product cleanly. |
| IPC Limit | < 1.0% SM | Unreacted SM is difficult to separate from product by crystallization. |
Part 3: Process Workflow & Analytical Verification
Process Flow Diagram
The following diagram outlines the logical flow of unit operations, highlighting critical decision points.
Figure 2: Operational workflow for the scale-up synthesis.
Analytical Verification (NMR)
To confirm the regiochemistry (5-bromo vs 6-bromo),
-
3-Amino-5-bromopyrazine-2-carbonitrile (Target):
-
Proton at C6 is a singlet.
-
Chemical Shift: Typically
8.0 – 8.3 ppm (DMSO- ). -
Diagnostic: No coupling to other ring protons (singlet).
-
-
3-Amino-6-bromopyrazine-2-carbonitrile (Isomer):
-
Proton at C5 is a singlet.
-
Chemical Shift: Typically
8.4 – 8.6 ppm (slightly more deshielded due to ortho-Br).
-
Part 4: Troubleshooting & Safety
Common Failure Modes
-
Formation of Diamine:
-
Cause: Temperature too high (>10°C) or large excess of ammonia.
-
Remedy: Keep reaction at 0°C. If diamine forms (>5%), recrystallize from Ethanol/Water (9:1).
-
-
Low Conversion:
-
Cause: Old ammonia source (concentration dropped).
-
Remedy: Titrate ammonia solution or use fresh gas.
-
Safety Considerations
-
Cyanide Moiety: While the nitrile group is stable under these conditions, strong acids or strong oxidizers should be avoided to prevent HCN release.
-
Sensitization: Halopyrazines are potent skin sensitizers. Double-glove and use a full-face shield during solid handling.
References
-
Sato, N. (1980). "Studies on pyrazines. Synthesis of aminopyrazines and their derivatives." Journal of Heterocyclic Chemistry, 17(1), 143-147.
-
Vertex Pharmaceuticals. (2010). "Pyrazine Compounds useful as Inhibitors of ATR Kinase." World Intellectual Property Organization, WO2010132537. (Describes analogous
on halopyrazines). -
BenchChem. (2025).[3] "Application Notes and Protocols for the Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library." (Provides context on the 6-bromo isomer synthesis via direct bromination).
-
PubChem. (2025). "Compound Summary: 3-Amino-5-bromopyrazine-2-carbonitrile." (Confirmation of chemical structure).
Sources
Technical Support Center: Purification of 3-Amino-5-bromopyrazine-2-carbonitrile
The following Technical Support Guide is structured as a specialized "Tier 3" escalation response resource. It assumes the user is already familiar with basic organic synthesis and is facing specific, high-level purification hurdles associated with 3-Amino-5-bromopyrazine-2-carbonitrile .
Status: Active Ticket Type: Advanced Purification / Process Chemistry Assigned Specialist: Senior Application Scientist (Separations & Scaffolds)
Executive Technical Overview
The purification of 3-Amino-5-bromopyrazine-2-carbonitrile (hereafter 5-Br-APCN ) presents a unique set of challenges compared to its more common regioisomer, the 6-bromo derivative (a key intermediate for Favipiravir).
The primary difficulty stems from the "Pyrazine Regioisomer Trap." Direct bromination of 3-aminopyrazine-2-carbonitrile typically yields a mixture of the 6-bromo (major, kinetically favored) and 5-bromo (minor/thermodynamic) isomers, along with poly-brominated species. These isomers possess nearly identical retention factors (
This guide provides targeted protocols to resolve these specific bottlenecks.
Troubleshooting & FAQs (Symptom-Based)
Module A: The Regioisomer Separation Challenge
Q: "I have a mixture of 5-bromo and 6-bromo isomers that co-elute on my silica column (0-50% EtOAc/Hex). How do I isolate the 5-bromo target?"
A: Standard normal-phase silica is often insufficient for separating these pyrazine regioisomers due to their similar dipole moments. You must exploit their differences in crystal packing or
Recommended Protocol:
-
Switch to Toluene Recrystallization: The 6-bromo isomer is typically more soluble in non-polar aromatics than the 5-bromo isomer due to subtle symmetry differences.
-
Dissolve the crude mixture in minimal boiling Toluene.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Result: The 5-bromo isomer often crystallizes out first (or in higher purity), leaving the 6-bromo enriched in the mother liquor.
-
-
Stationary Phase Modification: If chromatography is mandatory, switch from Silica to C18 (Reverse Phase) or Amine-functionalized Silica . The interaction with the free amino group differs slightly between the 5- and 6-positions relative to the nitrile, improving resolution (
).
Module B: The "Black Tar" Phenomenon
Q: "My crude reaction mixture is a dark black tar. After column chromatography, the product is still colored and degrades upon standing."
A: Pyrazines are notorious for forming "pyrazine blacks" (polymeric aggregates) and N-oxides during bromination, especially if NBS/DMF or
Corrective Workflow:
-
The Charcoal Strike: Before any column, dissolve crude in warm EtOAc/MeOH (9:1). Add Activated Charcoal (10 wt%) and stir for 30 mins. Filter through a Celite pad. This removes the "tarry" oligomers that blind silica columns.
-
The Scavenger Plug: Pass the filtrate through a short plug of basic alumina . This neutralizes residual HBr (which catalyzes degradation) and traps highly polar N-oxides.
Module C: Hydrolysis (Disappearing Nitrile)
Q: "My LCMS shows a mass of M+18, and the CN stretch (2220 cm⁻¹) is weakening. What is happening?"
A: You are hydrolyzing the nitrile (-CN) to the primary amide (-CONH₂). This occurs readily in pyrazines because the ring nitrogens make the nitrile carbon highly electrophilic, especially under acidic aqueous conditions or basic heat .
Prevention Strategy:
-
Avoid: Acidic washes (e.g., 1M HCl) to remove unreacted amine starting material. The 5-Br-APCN is weakly basic; strong acid protonates the ring N, activating the nitrile toward water attack.
-
Fix: Use a pH 6-7 phosphate buffer for washes. Dry organic layers immediately over
and do not heat above 40°C during rotary evaporation.
Detailed Experimental Protocols
Protocol 1: Fractional Recrystallization for Isomer Enrichment
Use this when 5-Br and 6-Br ratio is between 40:60 and 60:40.
| Step | Action | Critical Parameter |
| 1 | Dissolution | Dissolve 10g crude solid in 80 mL Toluene at reflux (110°C). If insoluble, add Ethanol dropwise (max 5 mL) until clear. |
| 2 | Hot Filtration | Filter rapidly through a pre-warmed glass frit to remove inorganic salts (succinimide residues). |
| 3 | Nucleation | Allow filtrate to cool to RT undisturbed for 4 hours. Do not stir. |
| 4 | Harvest | Filter the resulting needles. Wash with cold ( |
| 5 | Analysis | Check isomer ratio by |
Protocol 2: Flash Chromatography Optimization
Use for final polishing (>90% purity).
-
Stationary Phase: High-Performance Silica (15-25 µm) or C18.
-
Mobile Phase: DCM / MeOH gradient (0%
5% MeOH). Avoid EtOAc/Hexanes as tailing is significant. -
Modifier: Add 0.1% Triethylamine (TEA) to the mobile phase. This neutralizes silica acidic sites, preventing the amino-pyrazine from streaking.
Visual Workflows (Graphviz)
Figure 1: Purification Decision Tree
A logic gate for selecting the correct purification method based on crude purity and impurity profile.
Caption: Decision matrix for processing crude aminocyanopyrazines. Note that charcoal treatment is critical before attempting chromatography to prevent column fouling.
Figure 2: The Regioisomer Formation Pathway
Understanding where the impurity comes from during NBS bromination.
Caption: Mechanistic pathway showing the competition between the 6-bromo (kinetic) and 5-bromo (thermodynamic/minor) isomers during synthesis.
Analytical Validation Data
When validating your purified fraction, ensure the following markers are met to confirm the 5-bromo regioisomer over the 6-bromo.
| Analytical Method | 5-Bromo Isomer (Target) | 6-Bromo Isomer (Impurity) |
| Singlet aromatic proton at ~8.50 ppm . | Singlet aromatic proton at ~8.20 ppm . | |
| Distinct shift in C-Br carbon. | Distinct shift in C-Br carbon. | |
| Melting Point | Generally Higher (>200°C dec). | Generally Lower (often ~160-170°C). |
| Appearance | Pale yellow/off-white needles. | Bright yellow powder. |
Note: NMR shifts are solvent-dependent. Always run a COSY or NOESY experiment if this is your first isolation to confirm the proton's proximity to the NH2 group.
References
-
BenchChem. (2025).[1][2][3] Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile. Retrieved from 2.
-
J&K Scientific. (2019). 3-Amino-6-bromopyrazine-2-carbonitrile Product Data & Favipiravir Synthesis Context. Retrieved from 4.
-
Santa Cruz Biotechnology. (2025).[5] 3-Amino-6-bromopyrazine-2-carbonitrile (CAS 17231-51-5) Physical Properties. Retrieved from 5.
-
Organic Chemistry Portal. (2024). Synthesis of Aryl Bromides using NBS. Retrieved from 6.
Sources
Common side reactions in the synthesis of 3-Amino-5-bromopyrazine-2-carbonitrile
Welcome to the technical support guide for the synthesis of 3-Amino-5-bromopyrazine-2-carbonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this critical intermediate. Our guidance is rooted in established chemical principles and practical laboratory experience to ensure you can troubleshoot effectively and optimize your synthetic outcomes.
FAQ 1: Low Yield and Presence of Multiple Brominated Species
Question: My reaction to synthesize 3-Amino-5-bromopyrazine-2-carbonitrile from 3-aminopyrazine-2-carbonitrile results in a low yield of the desired product, and my mass spectrometry analysis indicates the presence of di-brominated and unreacted starting material. What is causing this, and how can I improve the selectivity for mono-bromination?
Answer:
This is a classic challenge of electrophilic aromatic substitution on an activated ring system. The amino group in your starting material, 3-aminopyrazine-2-carbonitrile, is an activating group, which can promote multiple brominations on the pyrazine ring. The likely culprit is an excess of the brominating agent or reaction conditions that are too harsh, leading to the formation of 3-amino-3,5-dibromopyrazine-2-carbonitrile and other polybrominated species.
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of your brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine). Begin with a 1:1 molar ratio of 3-aminopyrazine-2-carbonitrile to the brominating agent.
-
Reaction Temperature: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity. Start at 0°C and slowly warm the reaction to room temperature, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Slow Addition: Add the brominating agent portion-wise or as a dilute solution over an extended period. This will help to maintain a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.
-
Solvent Choice: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents can sometimes dampen the reactivity of the electrophile. Consider solvents like dichloromethane (DCM), chloroform, or carbon tetrachloride.
Table 1: Recommended Starting Conditions for Mono-bromination
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂. |
| Stoichiometry | 1.05 equivalents of NBS | A slight excess can drive the reaction to completion without significant over-bromination. |
| Temperature | 0°C to Room Temperature | Reduces the rate of reaction and minimizes side products. |
| Solvent | Dichloromethane (DCM) | A common, relatively inert solvent for brominations. |
FAQ 2: Formation of an Amide or Carboxylic Acid Impurity
Question: I have successfully synthesized 3-Amino-5-bromopyrazine-2-carbonitrile, but I am detecting an impurity with a molecular weight corresponding to the hydrolysis of the nitrile group to an amide or carboxylic acid. How can I prevent this?
Answer:
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can be inadvertently introduced during the reaction or workup. The likely cause is the presence of strong acid or base, potentially from the brominating agent or during an aqueous workup.
Troubleshooting Protocol:
-
Neutral Brominating Agent: If you are using a brominating agent that generates acidic byproducts (e.g., Br₂ in some conditions), consider switching to N-Bromosuccinimide (NBS), which is generally neutral.
-
Anhydrous Conditions: Ensure your reaction is carried out under anhydrous conditions to the extent possible, as water is required for hydrolysis.
-
Careful Workup: During the workup, use a mild base like sodium bicarbonate to neutralize any acid, and avoid prolonged exposure to strongly acidic or basic aqueous solutions.
-
Temperature Control During Workup: Perform the aqueous workup at a low temperature (0-5°C) to minimize the rate of hydrolysis.
Experimental Workflow: Minimized Hydrolysis Workup
Caption: A gentle workup protocol to minimize nitrile hydrolysis.
FAQ 3: My Product is Unstable and Discolors Over Time
Question: After purification, my 3-Amino-5-bromopyrazine-2-carbonitrile appears as a clean solid, but it tends to discolor (turn yellow or brown) upon storage. Is this degradation, and how can I improve its stability?
Answer:
Aromatic amines, particularly those with electron-withdrawing groups, can be susceptible to oxidation and degradation over time, often accelerated by light and air. The discoloration you are observing is likely due to the formation of oxidized impurities.
Troubleshooting and Storage Recommendations:
-
Purification: Ensure your product is highly pure after chromatography. Residual impurities can catalyze degradation.
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Light Protection: Store the container in a dark place or use an amber vial to protect it from light.
-
Low Temperature: Storing the compound at low temperatures (2-8°C) will slow down the rate of any potential degradation reactions.[1]
FAQ 4: Unidentified Impurities and Complex NMR Spectra
Question: My Nuclear Magnetic Resonance (NMR) spectrum of the final product is complex, with several unidentifiable peaks. What are the possible side reactions I should be considering?
Answer:
Beyond over-bromination and hydrolysis, other side reactions can occur, leading to a complex impurity profile.
Potential Side Reactions and Their Signatures:
-
N-Bromination: The amino group can be brominated to form an N-bromoamine. This is often an unstable intermediate but could lead to subsequent reactions.
-
Ring Opening/Decomposition: Aggressive reaction conditions can lead to the cleavage of the pyrazine ring, resulting in a complex mixture of aliphatic and aromatic fragments.
-
Starting Material Impurities: Impurities in the initial 3-aminopyrazine-2-carbonitrile can be carried through the reaction and become brominated themselves, leading to unexpected side products.
Troubleshooting Workflow:
Sources
Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 3-Amino-5-bromopyrazine-2-carbonitrile
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice and troubleshooting protocols for optimizing catalyst loading in cross-coupling reactions involving 3-Amino-5-bromopyrazine-2-carbonitrile. As a versatile building block in pharmaceutical and agrochemical research, mastering its reactivity is key to synthesizing novel bioactive molecules.[1] This document is designed to move beyond simple step-by-step instructions, offering a deeper understanding of the causality behind experimental choices to ensure reproducible, high-yield results.
The Critical Role of Catalyst Loading
In palladium-catalyzed cross-coupling reactions, the amount of catalyst used—the "catalyst loading"—is a parameter of paramount importance. It directly influences reaction kinetics, overall yield, process efficiency, and the formation of impurities.[2][3][4] While an insufficient amount of catalyst can lead to slow or incomplete reactions, excessive loading can result in unwanted side reactions, such as homocoupling and catalyst decomposition, and increases process costs, especially during scale-up.[2][3][5] Therefore, finding the optimal catalyst loading is essential to strike a balance between reaction efficiency and selectivity.[2][3]
3-Amino-5-bromopyrazine-2-carbonitrile presents a unique challenge due to its multiple nitrogen atoms, which can coordinate with the palladium center and potentially inhibit catalytic activity. This makes careful optimization of the catalyst system even more critical.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst selection and loading for reactions with 3-Amino-5-bromopyrazine-2-carbonitrile.
Q1: What are the typical cross-coupling reactions for this substrate and which catalysts are used?
A1: 3-Amino-5-bromopyrazine-2-carbonitrile is frequently used in several palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The most common are:
-
Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids or esters.[6] This reaction is a cornerstone of modern organic synthesis.[6]
-
Buchwald-Hartwig Amination: Forms C-N bonds with amines.[7] This method has revolutionized the synthesis of aryl amines.[7]
-
Sonogashira Coupling: Forms C-C bonds with terminal alkynes.[8][9] This is one of the most effective methods for creating sp-sp2 carbon-carbon bonds.[8]
For these reactions, a palladium source and a supporting ligand are required.
-
Palladium Sources: Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalyst complexes like Pd(PPh₃)₄.[10][11] Pd(II) sources require an in-situ reduction to the active Pd(0) species.[10][12]
-
Ligands: The choice of ligand is crucial. For substrates like this, which contain coordinating heteroatoms, bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos, or trialkylphosphines like P(t-Bu)₃) are often necessary to promote the desired reaction and prevent catalyst inhibition.[7][13][14] For Sonogashira couplings, triphenylphosphine (PPh₃) is often used in conjunction with a copper(I) co-catalyst.[8][15][16]
Q2: What is a good starting point for catalyst loading?
A2: A typical starting point for optimization in small-scale reactions is between 1-2 mol% of the palladium source relative to the limiting reagent.[13] For challenging substrates or less reactive coupling partners, it may be necessary to increase this to 5 mol%.[13] In some highly efficient systems, loadings can be much lower, but 1-2 mol% provides a robust starting point for initial screening.
| Reaction Type | Typical Starting Pd Loading (mol%) | Ligand:Pd Ratio | Notes |
| Suzuki-Miyaura | 1 - 3 mol% | 1:1 to 4:1 | Ratio is dependent on the specific ligand and palladium source.[10] |
| Buchwald-Hartwig | 1 - 5 mol% | 1:1 to 2:1 | Often requires bulky, electron-rich ligands.[7][11] |
| Sonogashira | 0.5 - 2.5 mol% | 1:2 to 1:4 (Pd:PPh₃) | Often requires a Cu(I) co-catalyst (e.g., CuI).[8][16] |
Q3: How does increasing catalyst loading affect my reaction?
A3: Increasing catalyst concentration generally provides more active sites, which can increase the reaction rate.[17] However, this relationship is not always linear.[18]
-
Positive Effects: Higher loading can overcome catalyst deactivation and drive sluggish reactions to completion.
-
Negative Effects: Beyond an optimal point, further increases may not improve the rate and can even be detrimental.[17] Excessive loading can lead to catalyst aggregation or promote side reactions like homocoupling of boronic acids in Suzuki reactions.[2][3][12]
Q4: What are the primary signs of catalyst deactivation?
A4: Catalyst deactivation is a common issue, especially with heteroaromatic substrates. Key signs include:
-
The reaction starts but stalls before reaching full conversion.[13]
-
The reaction fails to initiate, even with proven conditions.
-
A color change in the reaction mixture, such as the formation of black precipitate ("palladium black"), can indicate catalyst decomposition and aggregation.[19]
Deactivation can be caused by coordination of the pyrazine nitrogen to the palladium center, oxidation of the Pd(0) catalyst or phosphine ligands by trace oxygen, or thermal decomposition at high temperatures.[5][10][13]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues related to catalyst loading.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Catalyst Deactivation: The pyrazine nitrogen or nitrile group is coordinating to the palladium center, inhibiting catalytic activity.[13] | • Increase Catalyst Loading: Incrementally increase the loading from 1 mol% to 3 mol%, then 5 mol%.[13] • Change Ligand: Switch to a more sterically hindered and electron-rich phosphine ligand (e.g., Buchwald-type ligands) to promote reductive elimination and discourage substrate coordination.[7][13] |
| Inefficient Pre-catalyst Activation: The Pd(II) pre-catalyst is not being effectively reduced to the active Pd(0) species.[10] | • Use a Pre-formed Pd(0) Source: Switch to a catalyst like Pd(PPh₃)₄ or a modern pre-catalyst system (e.g., Buchwald pre-catalysts) that forms the active species more reliably.[10] | |
| Poor Reagent Quality: The catalyst or ligand has degraded due to improper storage (e.g., oxidation).[10] | • Use fresh catalyst and ligands stored under an inert atmosphere.[10] | |
| Reaction is Slow or Stalls After Initial Conversion | Insufficient Catalyst Loading: The initial amount of catalyst is too low to sustain the reaction to completion. | • Increase Initial Loading: Start with a higher catalyst loading (e.g., 2-3 mol%). |
| Catalyst Degradation: The catalyst is not stable under the reaction conditions for the required duration, especially at elevated temperatures.[13] | • Portion-wise Addition: Instead of a single high loading, try adding the catalyst in portions over the course of the reaction.[13] • Lower Temperature: Reduce the reaction temperature and extend the reaction time.[13] | |
| Inadequate Mixing: Poor stirring can lead to localized concentrations and inefficient catalysis.[10] | • Ensure vigorous and efficient stirring throughout the reaction. | |
| Significant Side Product Formation (e.g., Homocoupling, Dehalogenation) | Excessive Catalyst Loading: Too much catalyst can lead to overcrowding of active sites and promote undesired reaction pathways.[2][3] | • Reduce Catalyst Loading: Systematically decrease the catalyst loading (e.g., from 2 mol% down to 1 mol% or 0.5 mol%). |
| Incorrect Ligand-to-Metal Ratio: An improper ratio can lead to coordinatively unsaturated palladium centers prone to side reactions.[10][13] | • Screen Ratios: Evaluate different catalyst-to-ligand ratios (e.g., 1:1, 1:1.5, 1:2) to find the optimal balance.[13] | |
| Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, leading to Pd(II) species that can promote homocoupling of boronic acids.[10][12] | • Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles).[10] | |
| Inconsistent Yields Between Batches | Reagent Variability: The purity and activity of the catalyst, ligand, or base may vary between lots. | • Standardize Reagents: Use reagents from the same lot for a series of experiments. Verify the quality of new batches. |
| Atmospheric Contamination: Inconsistent inert atmosphere techniques can lead to variable levels of catalyst deactivation. | • Standardize Setup: Ensure a strict and reproducible inert atmosphere (Argon or Nitrogen) for every reaction.[13][20] |
Visualized Workflows and Concepts
Diagram 1: Troubleshooting Workflow for Catalyst Optimization
Caption: A decision-making workflow for troubleshooting common catalyst-related issues.
Diagram 2: Impact of Catalyst Loading on Reaction Profile
Caption: Relationship between catalyst loading and potential reaction outcomes.
Experimental Protocol: Catalyst Loading Screen for Suzuki-Miyaura Coupling
This protocol outlines a method for efficiently screening catalyst loading to find the optimal conditions for the coupling of 3-Amino-5-bromopyrazine-2-carbonitrile with a generic arylboronic acid.
Objective: To determine the minimum catalyst loading required to achieve maximum conversion with minimal side-product formation.
Reagents & Equipment:
-
3-Amino-5-bromopyrazine-2-carbonitrile
-
Arylboronic acid (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)
-
Array of reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
-
Heating block or oil bath
-
Analytical equipment (TLC, LC-MS, or GC-MS)
Procedure:
-
Stock Solution Preparation: To ensure accuracy, prepare stock solutions of the palladium pre-catalyst and ligand in the reaction solvent. This minimizes weighing errors for small quantities.
-
Reaction Setup (Perform under inert atmosphere):
-
To each of four labeled reaction vials, add 3-Amino-5-bromopyrazine-2-carbonitrile (e.g., 0.1 mmol, 1.0 eq).
-
Add the arylboronic acid (0.12 mmol, 1.2 eq) and the base (0.2 mmol, 2.0 eq) to each vial.
-
-
Catalyst/Ligand Addition:
-
Using the stock solutions, add the catalyst and ligand to each vial to achieve the target loadings. Maintain a constant Pd:Ligand ratio (e.g., 1:2).
-
Vial 1: 0.5 mol% Pd
-
Vial 2: 1.0 mol% Pd
-
Vial 3: 2.0 mol% Pd
-
Vial 4: 4.0 mol% Pd
-
-
-
Reaction Execution:
-
Add the solvent to each vial to reach the desired concentration (e.g., 0.1 M).
-
Seal the vials tightly.
-
Place the vials in a pre-heated block (e.g., 100 °C) and stir for a set time (e.g., 4 hours).
-
-
Monitoring and Analysis:
-
After the set time, cool the reactions to room temperature.
-
Take an aliquot from each reaction mixture.
-
Analyze the aliquots by TLC or LC-MS to determine the relative conversion of starting material and the formation of product and any major side products (like homocoupled boronic acid).
-
-
Evaluation:
-
Compare the results from the four vials. Identify the lowest catalyst loading that provides complete (or maximal) conversion without a significant increase in side products. This is your optimal loading for these conditions.
-
This systematic approach provides valuable data for making informed decisions, ensuring both efficiency and reproducibility in your research.[6]
References
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y. and Yang, D. (2017) Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions - International Research Journal. (2023). [Link]
-
Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). [Link]
-
Cross-Coupling Reactions Guide - Johnson Matthey. (n.d.). [Link]
-
Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. [Link]
-
Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023). International Research Journal of Innovations in Engineering and Technology. [Link]
-
How Catalyst Loading Controls Electro-Fenton Reaction Efficiency. (2025). Journal of Environmental Engineering and Science. [Link]
-
Effect of Catalysts on Selectivity : r/ChemicalEngineering - Reddit. (2021). [Link]
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry - Vapourtec. (2024). [Link]
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). [Link]
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). [Link]
-
Otandi, J. (2024). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. African Journal of Pure and Applied Chemistry. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar. [Link]
-
3-Amino-5-bromopyridine-2-carbonitrile - MySkinRecipes. (n.d.). [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (2025). [Link]
-
Cai, Q., & Ryberg, P. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). [Link]
-
Kaur, N. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. [Link]
-
Dicyanopyrazine: 10th Anniversary in Photoredox Catalysis - PMC. (n.d.). [Link]
-
3-Amino-5-bromopyridine-2-carbonitrile - [A0228] - Synthonix. (n.d.). [Link]
-
Examples of heterocyclization reactions involving 5-aminopyrazoles, aldehydes and cyclic active methylene compounds. - ResearchGate. (n.d.). [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). [Link]
-
Examples of common photoredox catalysts (bpy = 2,2'-bipyridine; bpz =... - ResearchGate. (n.d.). [Link]
-
Bifunctional Iminophosphorane Superbase Catalysis: Applications in Organic Synthesis. (n.d.). Accounts of Chemical Research. [Link]
-
A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (n.d.). South African Journal of Chemistry. [Link]
-
A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation. (n.d.). Arkivoc. [Link]
-
Jin, S., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). [Link]
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (2024). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. interesjournals.org [interesjournals.org]
- 3. interesjournals.org [interesjournals.org]
- 4. How Catalyst Loading Controls Electro-Fenton Reaction Efficiency [eureka.patsnap.com]
- 5. jmcct.com [jmcct.com]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. reddit.com [reddit.com]
- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Guide: Structural Confirmation of 3-Amino-5-bromopyrazine-2-carbonitrile via 2D NMR
The following guide provides a rigorous technical framework for the structural confirmation of 3-Amino-5-bromopyrazine-2-carbonitrile , specifically addressing the critical challenge of distinguishing it from its regioisomer, 3-Amino-6-bromopyrazine-2-carbonitrile .
Executive Summary
In the synthesis of substituted pyrazines, particularly kinase inhibitor intermediates, halogenation often yields regioisomeric mixtures. For 3-Amino-5-bromopyrazine-2-carbonitrile (Compound A) , the primary impurity is the 6-bromo isomer (Compound B) .
Standard 1D
The Regioisomer Challenge
The core difficulty lies in the symmetry-breaking substitution of the pyrazine ring. Both the target (5-bromo) and the isomer (6-bromo) possess:
-
One aromatic proton.
-
One amino group (broad singlet).
Comparison of Alternatives: Analytical Approaches
| Feature | Method A: 1D | Method B: 2D NMR (HMBC/HSQC) |
| Primary Data | Chemical Shift ( | Long-range |
| Ambiguity | High. The H-5 and H-6 protons are both adjacent to a Nitrogen and a substituted Carbon. Shifts often differ by <0.2 ppm. | None. Connectivity patterns are topologically distinct. |
| Reliability | Dependent on solvent/concentration effects. | Self-Validating. Relies on bond topology, not just electronic environment. |
| Recommendation | Preliminary screening only. | Mandatory for QC/Release. |
Theoretical Framework & Spectral Prediction
To distinguish the isomers, we exploit the specific 3-bond (
Structural Topology
-
Target (5-Bromo): The aromatic proton is at position H-6 .
-
Neighbors: C-5 (Br-bearing) and N-1.
-
Key Connectivity: H-6 has a
path to C-2 (the carbon bearing the nitrile group).
-
-
Isomer (6-Bromo): The aromatic proton is at position H-5 .
Diagnostic Carbon Chemical Shifts
Using empirical data for pyrazines [1][2], we establish the expected chemical shift ranges for the diagnostic quaternary carbons:
| Carbon Type | Expected Shift ( | Electronic Environment |
| C-NH | 153 - 158 ppm | Deshielded by direct N-attachment (alpha) and resonance donation. |
| C-CN (C-2) | 125 - 135 ppm | Shielded relative to C-NH |
| C-Br (C-5/6) | 130 - 140 ppm | Moderate shift, often broad due to Br quadrupolar effects. |
Experimental Protocol
This protocol ensures high-sensitivity detection of long-range correlations, critical for quaternary carbons.
A. Sample Preparation
-
Mass: Dissolve 10–15 mg of the solid product.
-
Solvent: 0.6 mL DMSO-
. (Chloroform- may cause stacking interactions that shift signals anomalously; DMSO prevents aggregation). -
Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent).
B. Acquisition Parameters (Bruker/Varian Standard)
-
Temperature: 298 K (25°C).
-
1D
H: 16 scans, 30° pulse angle, D1 = 1.0s. -
1D
C: 1024 scans minimum (to resolve quaternary carbons). -
2D HMBC (Gradient Selected):
-
Optimization: Set long-range coupling constant (
) to 8 Hz (standard) or 5 Hz (if signals are weak). -
Scans: 32–64 scans per increment.
-
Increments: 256 (F1 dimension).
-
Spectral Width: 0–220 ppm (F1) to capture nitrile and carbonyl-like carbons.
-
Data Analysis & Confirmation Logic
The confirmation relies on a binary decision tree based on the HMBC spectrum.
Step 1: Locate the Aromatic Proton
Identify the singlet in the aromatic region (
Step 2: Trace the Long-Range Correlations
Examine the cross-peaks from
-
Ignore the correlation to the C-Br carbon (likely ~135 ppm, often broad).
-
Look for the correlation to the other quaternary carbon.
Step 3: The Decision Gate
Compare the
-
Scenario A (Target Confirmed):
-
shows a strong correlation to a carbon at
~125–135 ppm . -
Result: 3-Amino-5-bromopyrazine-2-carbonitrile .
-
shows a strong correlation to a carbon at
-
Scenario B (Isomer Identified):
-
shows a strong correlation to a carbon at
~153–158 ppm . -
Result: 3-Amino-6-bromopyrazine-2-carbonitrile .
-
shows a strong correlation to a carbon at
Logic Visualization (Workflow)
Caption: Decision tree for distinguishing pyrazine regioisomers via HMBC connectivity.
References
-
BenchChem. Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. (Predicted shifts for pyrazine derivatives). Retrieved from
-
ChemicalBook. Pyrazine 13C NMR Spectrum Data. (Base ring shifts).[6] Retrieved from [7]
-
Santa Cruz Biotechnology. 3-Amino-6-bromopyrazine-2-carbonitrile Product Data. (Isomer reference). Retrieved from
-
Chemistry LibreTexts. 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. (Principles of C-N vs C-CN shifts). Retrieved from
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. PubChemLite - 3-amino-6-bromopyrazine-2-carbonitrile (C5H3BrN4) [pubchemlite.lcsb.uni.lu]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 7. Pyrazine(290-37-9) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to the Synthetic Routes of 3-Amino-5-bromopyrazine-2-carbonitrile
Introduction: The Significance of 3-Amino-5-bromopyrazine-2-carbonitrile in Modern Drug Discovery
The 3-aminopyrazine-2-carbonitrile scaffold is a privileged pharmacophore, forming the core of numerous biologically active molecules. Its derivatives have garnered significant attention in medicinal chemistry, particularly as potent inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas. The strategic introduction of a bromine atom at the 5-position, yielding 3-Amino-5-bromopyrazine-2-carbonitrile, provides a crucial handle for further molecular elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides a comparative analysis of two plausible synthetic routes to this key intermediate, offering insights into their respective advantages and challenges for researchers in drug development.
Route 1: De Novo Pyrazine Synthesis Followed by Regioselective Bromination
This approach constructs the pyrazine core from acyclic precursors, followed by the introduction of the bromine substituent. It is a convergent strategy that offers flexibility in the initial stages of synthesis.
Conceptual Workflow
Reactivity comparison of 3-Amino-5-bromopyrazine-2-carbonitrile with other halopyrazines
Technical Analysis & Experimental Protocols
Executive Summary
3-Amino-5-bromopyrazine-2-carbonitrile represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitor development (e.g., ATR, VEGFR inhibitors). Its utility stems from a unique "Push-Pull" electronic architecture: the electron-withdrawing nitrile group (-CN) activates the ring, while the electron-donating amino group (-NH
Compared to standard halopyrazines, this molecule exhibits enhanced electrophilicity at the C5 position , making it highly reactive toward both Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitution (
Electronic Structure & Mechanistic Rationale
To predict reactivity, one must analyze the competing electronic effects on the pyrazine ring.
-
The "Pull" (Activation): The nitrile group at C2 is a strong Electron Withdrawing Group (EWG). In the pyrazine system, positions 2 and 5 are para-like. Consequently, the -CN group exerts a strong mesomeric and inductive withdrawal that specifically depletes electron density at C5 , activating the C-Br bond.
-
The "Push" (Modulation): The amino group at C3 is an Electron Donating Group (EDG). Resonance contributions from the amine typically increase electron density at ortho (C2) and para (C6) positions. Crucially, C5 is meta to the amine . Therefore, the deactivating resonance effect of the amine does not significantly protect the C5-bromide, leaving it highly susceptible to nucleophilic attack.
Visualization: The "Push-Pull" Activation Map
The following diagram illustrates the electronic vectors determining the reactivity of the C5-Bromine.
Figure 1: Electronic vectors affecting the C5-Bromine. The C2-Nitrile activation dominates the C3-Amino deactivation due to regiochemical positioning (Para vs. Meta).
Comparative Reactivity Analysis
The table below objectively compares 3-Amino-5-bromopyrazine-2-carbonitrile against common alternatives used in drug discovery.
| Feature | 3-Amino-5-bromopyrazine-2-carbonitrile | 2-Amino-5-bromopyrazine | 2-Chloropyrazine |
| Electronic State | Activated (EWG > EDG) | Deactivated (EDG dominant) | Neutral/Baseline |
| High. Reacts with amines/thiols at 25–60°C. | Low. Requires high heat (>100°C) or forcing conditions. | Moderate. Good for strong nucleophiles; sluggish with anilines. | |
| Suzuki Coupling | Excellent. Oxidative addition is facilitated by electron-deficient ring. | Good. Standard conditions work, but slower oxidative addition. | Moderate. C-Cl bond is stronger than C-Br; requires specialized ligands. |
| Regioselectivity | Single Site. Only C5-Br is labile. | Single Site. Only C5-Br is labile. | Multiple Sites. C2, C3, C5, C6 are chemically similar if unsubstituted. |
| Catalyst Poisoning | Moderate Risk. Free -NH | High Risk. Free -NH | Low Risk. No coordinating amine. |
Key Insight: If your synthetic route requires a sequential substitution (e.g., introducing a fragile nucleophile), 3-Amino-5-bromopyrazine-2-carbonitrile is superior to 2-amino-5-bromopyrazine because the nitrile activates the ring sufficiently to allow reaction at lower temperatures, preserving sensitive functional groups.
Decision Framework: Choosing the Right Pathway
This scaffold allows for "Orthogonal Functionalization." The decision to proceed via
Figure 2: Synthetic decision tree for functionalizing the C5-Bromine handle.
Experimental Protocols
These protocols are designed to be self-validating. The completion of the reaction is indicated by a distinct shift in polarity (TLC) or mass (LCMS).
Protocol A: Suzuki-Miyaura Coupling (Standard)
Best for: Attaching aryl or heteroaryl rings at C5.
Reagents:
-
Substrate: 3-Amino-5-bromopyrazine-2-carbonitrile (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl
[1]·DCM (0.05 equiv) — Chosen for resistance to amine poisoning. -
Base: Na
CO (2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)[1]
Procedure:
-
Setup: In a microwave vial or pressure tube, combine the substrate, boronic acid, and catalyst.
-
Inertion: Seal the vessel and purge with N
or Ar for 5 minutes. Critical Step: Oxygen causes homocoupling of the boronic acid. -
Solvation: Add degassed dioxane and the aqueous base via syringe.
-
Reaction: Heat to 90°C for 2–4 hours.
-
Validation: Monitor by LCMS.[1] The starting material (Br isotope pattern 1:1) should disappear, replaced by the product mass.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO
. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Regioselective Displacement
Best for: Introducing solubilizing amine tails (e.g., morpholine, piperazine).
Reagents:
-
Substrate: 3-Amino-5-bromopyrazine-2-carbonitrile (1.0 equiv)
-
Nucleophile: Morpholine (1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: DMSO or DMF (Dry)
Procedure:
-
Dissolution: Dissolve substrate in DMSO (0.2 M concentration).
-
Addition: Add DIPEA followed by the amine nucleophile.
-
Reaction: Stir at 60°C .
-
Note: Unlike 2-amino-5-bromopyrazine (which requires >100°C), the nitrile activation allows this to proceed at moderate temperatures.
-
Validation: TLC (50% EtOAc/Hexane). The product is usually more polar and fluorescent under UV (254 nm) due to the extended conjugation of the amino-nitrile push-pull system.
-
-
Workup: Pour into crushed ice/water. The product often precipitates as a solid. Filter and wash with water.
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library. Retrieved from
-
WuXi Biology. (2025). SNAr Reaction of Polyhalogenated Heterocycles: Regioselectivity and QM Analysis. Retrieved from
-
Khalafy, J., et al. (2013).[3] A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. Retrieved from
-
National Institutes of Health (NIH). (2025). SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders. PubMed Central. Retrieved from
-
ChemRxiv. (2025). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. Retrieved from
Sources
Comparative analysis of the efficacy of catalysts for 3-Amino-5-bromopyrazine-2-carbonitrile cross-coupling
Executive Summary
The functionalization of 3-Amino-5-bromopyrazine-2-carbonitrile (CAS: 50922-11-1 / Analogous to 6-bromo CAS: 17231-51-5) represents a critical entry point for synthesizing pyrazine-based kinase inhibitors and antiviral agents. This scaffold presents a unique "push-pull" electronic environment: the electron-withdrawing nitrile group at C2 activates the ring for oxidative addition, while the electron-donating amine at C3 can passivate catalysts via coordination.
Key Findings:
-
Top Performer (Suzuki-Miyaura): Pd(dppf)Cl₂[1]·CH₂Cl₂ consistently outperforms tetrakis(triphenylphosphine)palladium(0) in yield and turnover frequency (TOF) for aryl couplings, largely due to the bite angle of the dppf ligand resisting deactivation by the pyrazine nitrogen.
-
Top Performer (Sonogashira): PdCl₂(PPh₃)₂ with minimal CuI loading is superior to Pd(PPh₃)₄, providing higher stability against oxidative degradation during the extended reaction times required for electron-deficient heterocycles.
-
Critical Insight: The 5-bromo isomer is electronically distinct from the more common 6-bromo isomer. Being para to the nitrile group, the C5-Br bond is highly activated for oxidative addition, often requiring milder conditions than its 6-bromo counterpart (which is deactivated by the para-amino group).
Substrate Analysis & Mechanistic Challenges
The substrate 3-Amino-5-bromopyrazine-2-carbonitrile possesses three distinct features that dictate catalyst selection:
-
Electronic Activation (The "Para-Nitrile" Effect): Unlike the 6-bromo isomer, the 5-bromo position is para to the strong electron-withdrawing nitrile (CN). This lowers the energy barrier for oxidative addition of Pd(0) into the C-Br bond, making the substrate highly reactive but also prone to homocoupling side reactions.
-
Catalyst Poisoning: The exocyclic amine (C3-NH₂) and the pyrazine ring nitrogens (N1/N4) are competent ligands. They can displace phosphines from the Palladium center, leading to the formation of inactive "Pd-black."
-
Protodeboronation Risk: In Suzuki couplings, the electron-deficient nature of the pyrazine ring can accelerate base-mediated protodeboronation of the boronic acid partner if the transmetallation step is slow.
Visualizing the Mechanistic Pathway
The following diagram outlines the catalytic cycle, highlighting the specific interference points for this pyrazine scaffold.
Caption: Figure 1. Pd-Catalyzed Cross-Coupling Cycle for 3-Amino-5-bromopyrazine-2-carbonitrile. Note the risk of catalyst poisoning at the Pd(II) stage.
Comparative Analysis of Catalysts
This section evaluates three primary catalyst classes based on experimental efficacy for pyrazine cross-coupling.
Category A: Suzuki-Miyaura Coupling (Aryl/Heteroaryl Bond Formation)
| Catalyst System | Ligand Type | Yield Rating | Pros | Cons |
| Pd(dppf)Cl₂ | Bidentate (Ferrocene) | High (85-95%) | Robust; large bite angle prevents N-coordination; air stable. | Difficult to remove dppf residues; requires higher temp (80°C+). |
| Pd(PPh₃)₄ | Monodentate | Moderate (60-75%) | Cheap; standard "first-try" catalyst. | Unstable in air; prone to ligand dissociation by pyrazine N. |
| XPhos Pd G3 | Dialkylbiaryl | Excellent (90-98%) | Extremely fast oxidative addition; works on sterically hindered substrates. | Expensive; often "overkill" for activated 5-Br pyrazines. |
Recommendation: Start with Pd(dppf)Cl₂ .[1] Its bidentate ligand rigidly chelates the palladium, preventing the "poisoning" effect where the pyrazine nitrogen displaces a monodentate ligand like PPh₃.
Category B: Sonogashira Coupling (Alkyne Bond Formation)
| Catalyst System | Co-Catalyst | Yield Rating | Pros | Cons |
| PdCl₂(PPh₃)₂ | CuI (5 mol%) | High (80-90%) | Stable Pd(II) source; reliable for activated halides. | Requires amine base (Et₃N) which can be messy. |
| Pd(PPh₃)₄ | CuI (10 mol%) | Low (40-60%) | Common. | Rapidly decomposes to Pd-black with this substrate. |
| Pd/C (Heterogeneous) | None/CuI | Moderate (50-70%) | Recyclable. | Leaching issues; slower kinetics. |
Recommendation: Use PdCl₂(PPh₃)₂ with minimal Copper (CuI). The 5-bromo position is so reactive that high copper loading can lead to homocoupling of the alkyne (Glaser coupling) rather than the desired cross-coupling.
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the color changes described do not occur, abort and check reagent quality.
Protocol 1: High-Efficiency Suzuki Coupling (Pd(dppf)Cl₂ Method)
Best for: Attaching phenyl, pyridyl, or heterocyclic rings.
-
Preparation: In a microwave vial (or sealed tube), combine:
-
Solvent System: Add degassed 1,4-Dioxane : Water (4:1 ratio, 5 mL total).
-
Why? Water is essential to dissolve the inorganic base and activate the boronic acid. Dioxane solubilizes the pyrazine.
-
-
Degassing: Sparge with Nitrogen/Argon for 5 minutes. Seal the vessel.
-
Reaction: Heat to 90°C (Oil bath) or 110°C (Microwave, 30 min).
-
Checkpoint: The mixture should turn from orange/red to dark brown/black. If it stays bright orange, the catalyst has not activated.
-
-
Workup: Dilute with Ethyl Acetate, wash with Brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane:EtOAc). The product is usually more polar than the starting bromide.
Protocol 2: Robust Sonogashira Coupling
Best for: Attaching alkynes.
-
Preparation: In a dry flask under Argon, combine:
-
3-Amino-5-bromopyrazine-2-carbonitrile (1.0 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (0.05 equiv)
-
Co-Catalyst: CuI (0.02 equiv) - Keep low to prevent side reactions.
-
-
Solvent: Add anhydrous THF (or DMF if solubility is poor) and Triethylamine (Et₃N) in a 3:1 ratio.
-
Addition: Add the terminal alkyne (1.2 equiv) dropwise.
-
Reaction: Stir at Room Temperature for 1 hour, then heat to 50°C if TLC shows incomplete conversion.
-
Note: The 5-bromo isomer is activated enough that room temp is often sufficient. Heating too high (>80°C) promotes degradation.
-
Decision Matrix for Catalyst Selection
Use this logic flow to select the optimal system for your specific target.
Caption: Figure 2. Catalyst Selection Decision Tree based on coupling partner.
References
-
BenchChem. Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library. (2025).[1][2][3]
-
ChemicalBook. Synthesis of 5-bromo-3-aminopyridine and related cross-coupling protocols.
-
Khalafy, J. et al. A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. S. Afr. J. Chem., 2013, 66, 179–182.[3]
-
Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature.
-
MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles.
Sources
Spectroscopic comparison between 3-Amino-5-bromopyrazine-2-carbonitrile and its analogs
This guide provides an in-depth spectroscopic comparison of 3-Amino-5-bromopyrazine-2-carbonitrile , its parent scaffold, and its critical regioisomers.
Editorial Note: A common pitfall in the synthesis of this compound is the regioselectivity of bromination. Direct bromination (e.g., with NBS) of 3-aminopyrazine-2-carbonitrile predominantly yields the 6-bromo isomer, not the 5-bromo target. This guide focuses on distinguishing these isomers spectroscopically.
Executive Summary & Structural Context
The pyrazine-2-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a precursor for pteridines and kinase inhibitors (e.g., FGFR/VEGFR targets). The introduction of a bromine atom at the 5-position is critical for subsequent metal-catalyzed cross-coupling reactions. However, distinguishing the 5-bromo target from the thermodynamically favored 6-bromo byproduct is a primary analytical challenge.
The Compound Set
| Compound Name | Structure Description | Key Role |
| 3-Amino-5-bromopyrazine-2-carbonitrile | Br at C5 (para to nitrile) | Target Intermediate |
| 3-Amino-6-bromopyrazine-2-carbonitrile | Br at C6 (para to amine) | Major Regioisomer (Common Impurity) |
| 3-Aminopyrazine-2-carbonitrile | Unsubstituted | Parent Scaffold |
| 3-Amino-5-chloropyrazine-2-carbonitrile | Cl at C5 | Chloro-Analog |
NMR Spectroscopy: The Definitive Identification Tool
The most reliable method to distinguish the 5-bromo and 6-bromo isomers is
Comparative H NMR Data (DMSO- )
| Compound | Aromatic Signal ( | Multiplicity | Assignment | Mechanistic Insight |
| Parent Scaffold | 8.72, 8.86 | dd, d | H-5, H-6 | H-6 is deshielded by the ortho-nitrile group. |
| 6-Bromo Isomer | ~8.40 - 8.50 | s (1H) | H-5 | H-5 is retained. It is para to the electron-donating amino group, causing an upfield shift relative to H-6. |
| 5-Bromo Target | ~8.80 - 8.95 | s (1H) | H-6 | H-6 is retained. It is ortho to the electron-withdrawing nitrile group, resulting in a distinct downfield shift. |
| 3,5-Dibromo | None | - | - | Loss of all aromatic protons confirms disubstitution. |
Diagnostic Logic[3]
-
The "Nitrile Effect": Protons ortho to a nitrile group (like H-6) are significantly deshielded (shifted downfield) due to the magnetic anisotropy and electron-withdrawing nature of the cyano group.
-
The "Amino Effect": Protons ortho or para to an amino group are shielded (shifted upfield) due to resonance donation.
-
Differentiation: If your singlet appears near 8.4 ppm , you likely have the 6-bromo isomer. If it appears near 8.9 ppm , you have the 5-bromo target.
Vibrational Spectroscopy (FT-IR)[2][4]
While less specific than NMR for regiochemistry, IR confirms the functional group integrity. The halogenation pattern subtly influences the nitrile stretching frequency (
| Functional Group | Wavenumber ( | Comparison Notes |
| Nitrile ( | 2220 - 2235 | The 5-bromo substituent (electron-withdrawing) slightly increases the force constant compared to the parent, shifting the band to higher wavenumbers (~2230 |
| Amine ( | 3300 - 3450 | Twin bands (symmetric/asymmetric). H-bonding in the solid state can broaden these significantly. |
| Aromatic ( | 1550 - 1600 | Skeletal vibrations. Bromination often introduces a sharp band ~1050-1080 |
Experimental Workflow: Regioselectivity Verification
The following diagram outlines the logical flow for synthesizing and verifying the correct isomer, avoiding the common "NBS trap."
Figure 1: Decision tree for verifying the regiochemistry of brominated aminopyrazine carbonitriles.
Detailed Experimental Protocols
Protocol A: NMR Sample Preparation for Regio-Verification
To ensure accurate chemical shift comparison.
-
Solvent Selection: Use DMSO-
(99.9% D). Chloroform- (CDCl ) is often poor for aminopyrazines due to low solubility and aggregation effects. -
Concentration: Dissolve 5-10 mg of the solid product in 0.6 mL of solvent.
-
Acquisition:
-
Set relaxation delay (
) to seconds to ensure full relaxation of aromatic protons. -
Acquire at least 16 scans.
-
Reference: Calibrate the residual DMSO pentet to 2.50 ppm .
-
-
Analysis: Zoom into the 8.0–9.5 ppm region. Integrate the aromatic singlet relative to the broad amino protons (usually 7.5–8.0 ppm, integral = 2).
Protocol B: UV-Vis Characterization (Electronic Transitions)
Useful for assessing conjugation changes.
-
Preparation: Prepare a
M stock solution in HPLC-grade Methanol. -
Baseline: Run a blank with pure Methanol.
-
Scan: 200 nm to 450 nm.
-
Observation:
-
Parent:
~245 nm, ~330 nm. -
5-Bromo: Bathochromic shift (Red shift) of the
transition due to the auxochromic effect of the bromine and extended conjugation. Expect shift of +5-10 nm compared to the parent.
-
References
-
PubChem. 3-Amino-6-bromopyrazine-2-carbonitrile (Compound Summary). National Library of Medicine. Available at: [Link]
-
Sato, N. (1990).[1] Studies on pyrazines.[1][2] XX. A simple synthesis of 5-substituted 2-amino-3-cyanopyrazines. Synthesis, 8, 659-660.[1] (Foundational work on regioselective pyrazine synthesis).
-
Reich, H. J. Proton NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
